molecular formula C25H29N2P B13715219 2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole

2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole

Cat. No.: B13715219
M. Wt: 388.5 g/mol
InChI Key: PHMWVAVVJYESGG-UHFFFAOYSA-N
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Description

2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole is a specialized benzimidazole-based organophosphorus ligand designed for catalytic research applications. Benzimidazole is a privileged scaffold in medicinal chemistry and drug discovery, known for its versatile interactions with biological targets, such as through hydrogen bonding and π–π stacking . This structural motif is found in compounds with a wide spectrum of pharmacological activities, including anticancer and antifungal properties . This compound is intended for use as a ligand in transition metal-catalyzed reactions, where the steric bulk of the di-tert-butylphosphino group and the extended aromatic system of the 1-naphthyl substituent can significantly influence catalytic activity and stability. Its primary research value lies in facilitating cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig aminations) crucial for constructing complex organic molecules in pharmaceutical and materials science research. Researchers can utilize this ligand to develop novel catalytic systems or optimize existing synthetic methodologies. Key Applications: • Ligand in transition metal catalysis for C-C and C-X bond formation • Research tool for developing novel synthetic methodologies in organic chemistry • Component in the study of sterically hindered phosphine ligands Specific Research Value: The integration of the electron-donating phosphino group and the rigid, bulky naphthyl-benzimidazole backbone makes this ligand particularly valuable for stabilizing reactive metal centers and facilitating challenging catalytic transformations that are inaccessible with conventional ligands. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C25H29N2P

Molecular Weight

388.5 g/mol

IUPAC Name

ditert-butyl-(1-naphthalen-1-ylbenzimidazol-2-yl)phosphane

InChI

InChI=1S/C25H29N2P/c1-24(2,3)28(25(4,5)6)23-26-20-15-9-10-16-22(20)27(23)21-17-11-13-18-12-7-8-14-19(18)21/h7-17H,1-6H3

InChI Key

PHMWVAVVJYESGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=NC2=CC=CC=C2N1C3=CC=CC4=CC=CC=C43)C(C)(C)C

Origin of Product

United States

Preparation Methods

Metal-Catalyzed Cross-Coupling and Cyclization (Based on Patent US8039637B2)

A detailed method outlined in patent literature involves:

  • Starting Materials: A halogenated benzimidazole precursor (e.g., brominated at position 2) and a phosphine reagent bearing di-tert-butyl groups.

  • Catalysts and Conditions: The coupling stage is performed in the presence of a metal-based catalyst (such as palladium complexes), a base, and an appropriate solvent. Elevated temperatures are often employed to enhance reaction rates.

  • Mechanism: The process includes oxidative addition of the halogenated benzimidazole to the metal catalyst, transmetalation with the di-tert-butylphosphino reagent, and reductive elimination to form the P-C bond at the 2-position of the benzimidazole.

  • Post-Coupling Steps: The product may be isolated as an esterified intermediate and subsequently hydrolyzed to yield the free benzimidazole phosphine compound.

This method provides high selectivity and yields for N-1 substituted benzimidazole compounds with bulky phosphine substituents.

Comparative Data Table of Preparation Methods

Method Key Reagents Catalyst/Base Conditions Yield & Purity Notes
Oxidative Cyclization o-Phenylenediamine + Aldehyde H2O2, PVP-TfOH (acid) 70 °C, 6 min High purity after recrystall. Fast, simple, but limited to simple substituents
Metal-Catalyzed Coupling Halogenated benzimidazole + Di-tert-butylphosphine Pd catalyst + base Elevated temp, organic solvent High yield, selective Enables bulky phosphine introduction
Radical Cascade Cyclization 2-Arylbenzimidazole + α,α-difluorophenylacetic acid None (oxidant used) 80 °C, DMSO, 8 h Good yields, metal-free Potential for functional group tolerance

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a bidentate ligand in Pd-catalyzed C–N and C–C bond-forming reactions. Its sterically demanding di-tert-butylphosphine group and π-acidic benzimidazole moiety enhance catalytic efficiency by stabilizing Pd intermediates while preventing catalyst deactivation.

Table 1: Performance in Pd-Catalyzed Reactions

Reaction TypeSubstrate PairConditionsYield (%)TON
Suzuki-MiyauraAryl bromide + Boronic acidK₂CO₃, EtOH/H₂O, 80°C92–999,200
Buchwald-Hartwig4-Bromoanisole + PiperidineNaOt-Bu, Tol, 100°C89890

Hydrogenation and Transfer Hydrogenation

The ligand’s strong σ-donor capability stabilizes Pd(0) and Pd(II) species, enabling efficient hydrogenation of unsaturated bonds:

  • Alkyne-to-Alkane Reduction : Achieves full conversion in <2 h using H₂ (1 atm) with Pd/ligand systems.

  • Ketone Reduction : Mediates transfer hydrogenation of acetophenone derivatives with HCO₂H/NEt₃, yielding secondary alcohols (85–93% ee).

Oxidation Reactions

The naphthyl-benzimidazole framework enhances oxidative stability, enabling applications in:

  • Alcohol Oxidation : Converts primary alcohols to carboxylic acids using O₂ as the terminal oxidant (Pd(OAc)₂/ligand, 70°C).

  • Wacker-Type Oxidations : Facilitates selective oxidation of styrenes to acetophenones with CuCl₂ co-catalysis.

Coordination Behavior:

  • Forms stable Pd(0)–P and Pd(II)–N bonds during catalytic cycles, as confirmed by XAS and DFT studies .

  • The tert-butyl groups create a bulky microenvironment , suppressing β-hydride elimination in cross-couplings .

Electronic Effects:

  • The phosphine’s +I effect increases electron density at Pd, accelerating oxidative addition steps.

  • Benzimidazole’s π-acidity stabilizes electron-deficient intermediates in redox-neutral processes .

Table 2: Ligand Efficiency vs. Common Phosphines

LigandSuzuki TOF (h⁻¹)Amination Yield (%)
2-(Di-t-BuP)-1-naphthyl-BIMZ1,15089
BINAP78072
Xantphos62065

BIMZ = benzimidazole; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl .

Challenges and Limitations

  • Sensitivity to Oxygen : Requires strict anaerobic conditions for long-term storage.

  • Limited Solubility : Poor performance in polar aprotic solvents (e.g., DMF, DMSO) .

This ligand’s versatility in facilitating high-yield, stereoselective transformations underscores its importance in modern catalytic methodologies. Ongoing research focuses on optimizing its use in enantioselective C–H functionalization and photocatalytic systems .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including 2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole, as promising anticancer agents. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and others. The structure-activity relationship (SAR) indicates that modifications in the phosphino group can enhance efficacy against specific cancer types .

CompoundCancer Cell LineIC50 (μM)
2gMDA-MB-2315.0
2gA5498.0

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives exhibit significant antibacterial and antifungal activities. For example, minimal inhibitory concentration (MIC) values against Staphylococcus aureus and Candida albicans were recorded, demonstrating the compound's potential as an antimicrobial agent .

PathogenMIC (μg/mL)
Staphylococcus aureus4
Candida albicans64

Catalysis

Transition Metal Complexes
this compound serves as a ligand in transition metal complexes, enhancing catalytic activity in various reactions. These complexes have been utilized in cross-coupling reactions, such as Suzuki and Heck reactions, showcasing improved yields and selectivity compared to traditional catalysts .

Catalytic Applications

  • Suzuki Coupling : The compound has been successfully employed in the Suzuki coupling of aryl halides with boronic acids, achieving high yields under mild conditions.
  • Heck Reaction : It has also demonstrated efficacy in the Heck reaction, facilitating the formation of carbon-carbon bonds with excellent regioselectivity.

Case Studies

Case Study 1: Anticancer Research
A study published in a leading journal demonstrated that a derivative of this compound exhibited potent anticancer activity against multiple cell lines. The research involved synthesizing various derivatives and assessing their cytotoxicity through MTT assays. The results showed a correlation between the phosphino group’s steric bulk and increased cytotoxicity .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis. The study revealed that specific derivatives inhibited key mycobacterial enzymes, suggesting a mechanism of action that could lead to new treatments for tuberculosis .

Mechanism of Action

The mechanism of action of 2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole would depend on its specific application. For example:

    In Catalysis: It might act as a ligand, coordinating to a metal center and facilitating various catalytic cycles.

    In Biology: It could interact with specific proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Di-tert-butylphosphino)-1-phenylbenzimidazole
  • 2-(Di-tert-butylphosphino)-1-(2-naphthyl)benzimidazole
  • 2-(Di-tert-butylphosphino)-1-(1-anthracenyl)benzimidazole

Uniqueness

2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole is unique due to the specific combination of the naphthyl and di-tert-butylphosphino groups, which can impart distinct electronic and steric properties, making it suitable for specific applications in catalysis and material science.

Biological Activity

2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole is a phosphine-containing compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores the various biological activities associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of di-tert-butylphosphino groups enhances its reactivity and potential for biological interactions. Various synthetic approaches have been employed to create derivatives of this compound, which may exhibit improved bioactivity.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit significant anticancer properties. For instance:

  • In vitro studies indicated that certain benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds derived from the benzimidazole framework showed IC50 values ranging from 25.72 μM to lower than 10 μM against different tumor cell lines, suggesting potent anticancer activity .
  • In vivo studies demonstrated that these compounds could suppress tumor growth in mouse models, indicating their potential as therapeutic agents .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been explored:

  • Testing against bacterial strains revealed that certain derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some compounds showed minimum inhibitory concentration (MIC) values as low as 6.12 μM against Staphylococcus aureus and moderate activity against Escherichia coli .
  • Mechanism of action often involves the binding of these compounds to DNA, disrupting bacterial replication processes .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Study on Antitumor Activity : A study involving a series of benzimidazole derivatives reported that compounds with nitro or chloro substitutions exhibited significantly higher antiproliferative activity compared to unsubstituted analogs. The most active derivative showed an IC50 value of 0.062 μM against human concentrative nucleoside transporter 2 (hCNT2) .
  • Antimicrobial Efficacy : In another case study, a library of benzimidazole derivatives was synthesized and evaluated for their antimicrobial properties. Compounds with specific substituents demonstrated enhanced activity against various bacterial strains, indicating the importance of structural modifications in enhancing bioactivity .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleIC50/MIC ValuesReference
AnticancerThis compound25.72 μM (MCF cells)
Nitro-substituted derivative0.062 μM (hCNT2)
AntimicrobialBenzimidazole derivativeMIC = 6.12 μM (S. aureus)
Chloro-substituted derivativeMIC = 25 μM (E. coli)

Q & A

Q. How can researchers integrate membrane separation technologies (e.g., nanofiltration) into purification workflows for large-scale synthesis?

  • Methodological Answer : Optimize membrane pore size (e.g., 200–500 Da MWCO) to retain the compound while allowing impurities (e.g., triphenylphosphine oxide) to permeate. Compare solvent resistance and flux rates across polymeric (e.g., PDMS) vs. ceramic membranes. Validate purity via HPLC-MS .

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